2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-METHYLPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE
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Overview
Description
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-METHYLPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. This compound is characterized by its unique structure, which includes two benzodiazole moieties connected by a propan-2-yl group substituted with a 3-methylphenyl group. Benzodiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-METHYLPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common approach is the condensation of 1H-1,3-benzodiazole with a suitable aldehyde or ketone to form an intermediate, which is then further reacted with a substituted phenylpropane derivative. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. This method allows for better control over reaction parameters and can be scaled up to meet commercial demands. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-METHYLPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, where nucleophiles replace leaving groups such as halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-METHYLPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-METHYLPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-AMINE: A similar compound with a propan-1-amine group instead of a propan-2-yl group.
3-(1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-AMINE: Another related compound with a different substitution pattern on the propan-1-amine group.
Uniqueness
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-METHYLPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-(1H-benzimidazol-2-yl)-3-(3-methylphenyl)propan-2-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4/c1-16-7-6-8-17(13-16)14-18(24-27-21-11-4-5-12-22(21)28-24)15-23-25-19-9-2-3-10-20(19)26-23/h2-13,18H,14-15H2,1H3,(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROOKPHVLDTGFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CC2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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